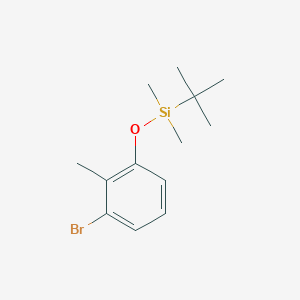
(3-Bromo-2-methylphenoxy)(tert-butyl)dimethylsilane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Bromo-2-methylphenoxy)(tert-butyl)dimethylsilane is an organosilicon compound that features a brominated phenoxy group attached to a tert-butyl dimethylsilane moiety. This compound is of interest in organic synthesis and materials science due to its unique structural properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromo-2-methylphenoxy)(tert-butyl)dimethylsilane typically involves the reaction of 3-bromo-2-methylphenol with tert-butyl dimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.
化学反応の分析
Types of Reactions
(3-Bromo-2-methylphenoxy)(tert-butyl)dimethylsilane undergoes several types of chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by various nucleophiles.
Oxidation: The phenoxy group can be oxidized under specific conditions.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium methoxide or potassium tert-butoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Major Products
Nucleophilic substitution: Products depend on the nucleophile used, such as methoxy or tert-butoxy derivatives.
Oxidation: Products include phenolic compounds.
Reduction: The major product is 2-methylphenoxy(tert-butyl)dimethylsilane.
科学的研究の応用
(3-Bromo-2-methylphenoxy)(tert-butyl)dimethylsilane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Potential use in the modification of biomolecules for research purposes.
Medicine: Investigated for its potential in drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (3-Bromo-2-methylphenoxy)(tert-butyl)dimethylsilane involves its reactivity with various nucleophiles and electrophiles. The bromine atom acts as a leaving group, facilitating nucleophilic substitution reactions. The tert-butyl dimethylsilane moiety provides steric protection, influencing the compound’s reactivity and stability .
類似化合物との比較
Similar Compounds
- (3-Bromophenoxy)(tert-butyl)dimethylsilane
- (3-Bromopropoxy)(tert-butyl)dimethylsilane
- tert-Butyl bromide
Uniqueness
(3-Bromo-2-methylphenoxy)(tert-butyl)dimethylsilane is unique due to the presence of both a brominated phenoxy group and a tert-butyl dimethylsilane moiety. This combination imparts distinct reactivity and stability characteristics, making it valuable in specific synthetic applications .
特性
分子式 |
C13H21BrOSi |
|---|---|
分子量 |
301.29 g/mol |
IUPAC名 |
(3-bromo-2-methylphenoxy)-tert-butyl-dimethylsilane |
InChI |
InChI=1S/C13H21BrOSi/c1-10-11(14)8-7-9-12(10)15-16(5,6)13(2,3)4/h7-9H,1-6H3 |
InChIキー |
LIQCKYQTYPWZPV-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC=C1Br)O[Si](C)(C)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Tert-butyl 1'-(hydroxymethyl)-4'-methyl-3'-oxaspiro[azetidine-3,2'-bicyclo[2.1.1]hexane]-1-carboxylate](/img/structure/B13469403.png)
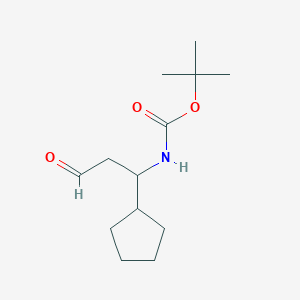
![1-(1-methyl-1H-imidazol-2-yl)bicyclo[2.1.1]hexane-2-carboxylic acid](/img/structure/B13469418.png)
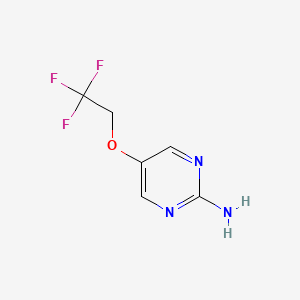


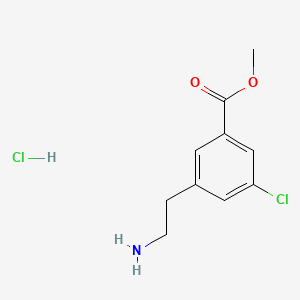
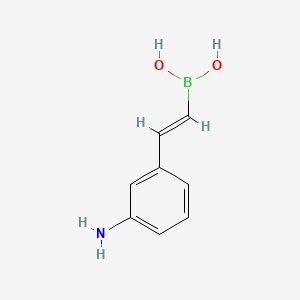
![tert-butyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(fluorosulfonyl)propanoate](/img/structure/B13469449.png)
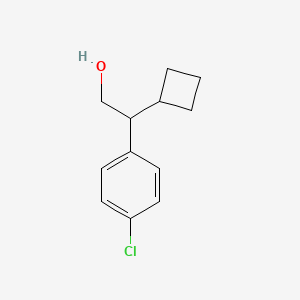
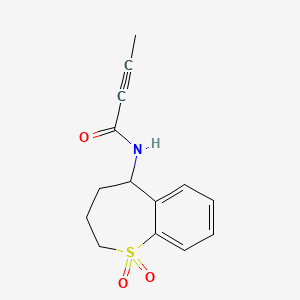
![2-[(2S)-1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl]-2-hydroxyacetic acid](/img/structure/B13469474.png)
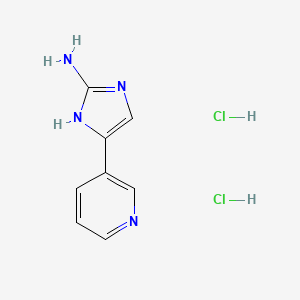
![[5-(4-Methylphenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol](/img/structure/B13469480.png)
